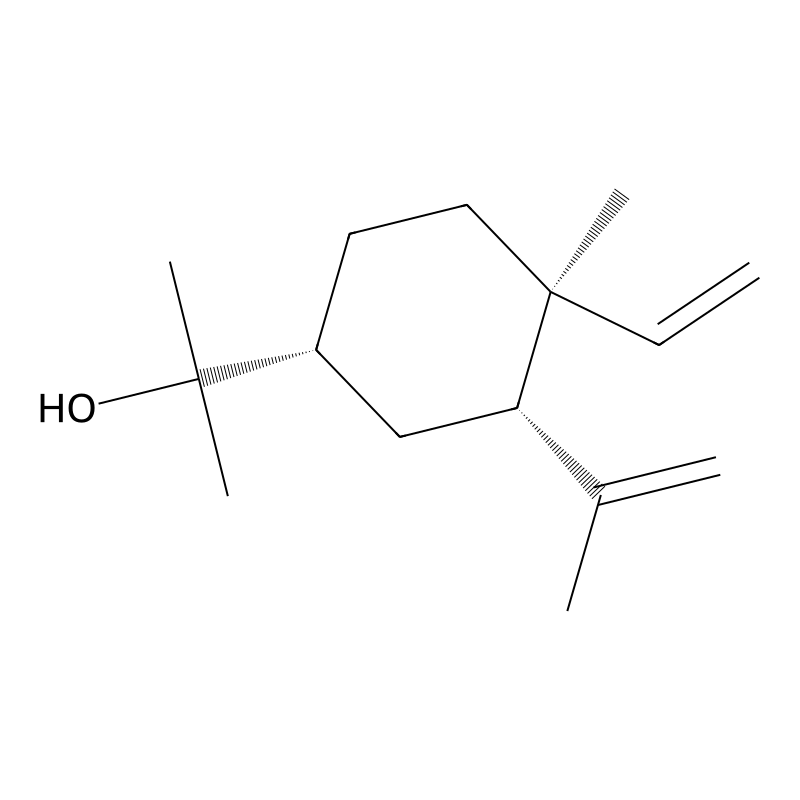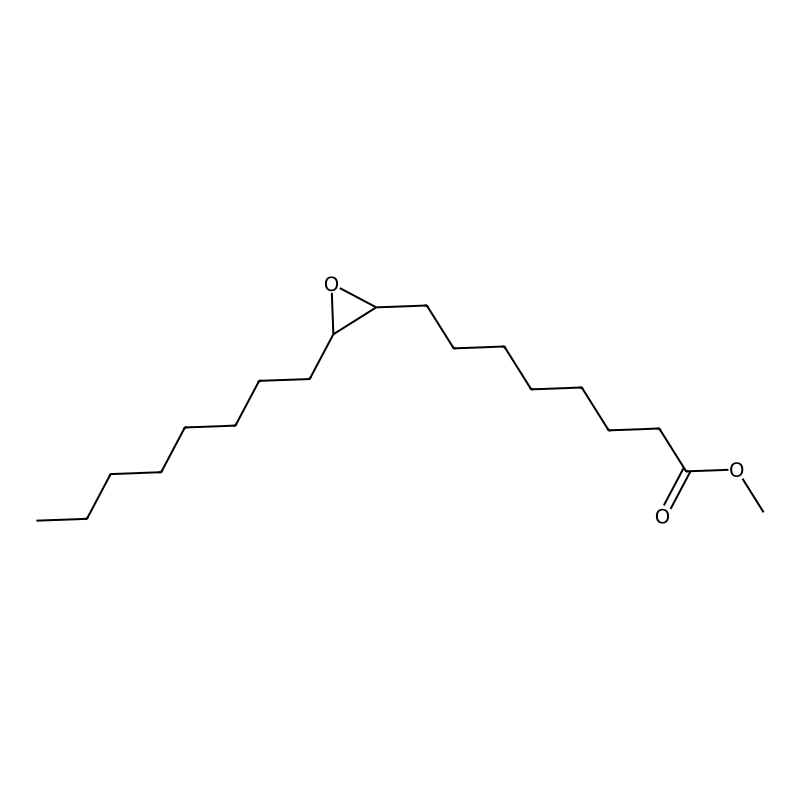Barium zirconate
BaO3Z

Content Navigation
Product Name
IUPAC Name
Molecular Formula
BaO3Z
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solid Electrolytes
One of the most promising research areas for barium zirconate is its potential as a solid electrolyte. When doped with elements like yttrium, barium zirconate exhibits high proton conductivity. This means it allows protons (H+) to efficiently travel through the material. Solid electrolytes with good proton conductivity are crucial for developing next-generation fuel cells and other electrochemical devices that operate at lower temperatures [1]. Research suggests that yttrium doping in barium zirconate (BaZrYxO₃-δ) reduces the energy barrier for proton migration, making it a promising candidate for these applications [1].
Here, "[1]" refers to the following source:
Conductivities in Yttrium-Doped Barium Zirconate: A First-Principles Study MDPI:
High-Temperature Applications
Barium zirconate boasts an exceptionally high melting point of around 2920°C [2]. This makes it a valuable material for research involving high-temperature environments. Scientists are exploring its potential use in:
- Refractory linings for furnaces and other high-temperature equipment due to its excellent thermal stability [2].
- Nuclear applications where resistance to extreme temperatures is crucial [2].
[2] refers to this source:
Barium Zirconate | AMERICAN ELEMENTS® [americanelements.com]
Other Research Areas
Beyond the applications mentioned above, barium zirconate is being investigated for its potential use in:
- Gas separation membranes for selective separation of gases like hydrogen or carbon dioxide [3].
- Biomedical applications such as antibacterial agents due to its properties at the nanoscale [4].
Barium zirconate is an inorganic compound with the chemical formula Barium Zirconate, commonly represented as BaZrO₃. It is a member of the perovskite family of materials, characterized by a crystal structure that exhibits unique electrical and thermal properties. Barium zirconate is recognized for its high dielectric constant, excellent thermal stability, and potential as a proton conductor, making it a subject of interest in various scientific and industrial applications.
This reaction typically requires high temperatures (around 1200 °C) to facilitate the formation of the barium zirconate phase. Other methods, such as sol-gel processes, also involve complexation reactions where barium and zirconium precursors react in solution to form gel-like structures that are subsequently calcined to produce the final compound .
Barium zirconate can be synthesized using various methods:
- Solid-State Reaction: Involves mixing barium carbonate with zirconium dioxide at high temperatures.
- Sol-Gel Method: Utilizes metal alkoxides or nitrates in a gel form, which are then calcined to produce nanoparticles.
- Co-precipitation: Involves precipitating barium and zirconium salts from aqueous solutions and subsequently calcining the precipitate.
- Hydrothermal Synthesis: This method allows for controlled morphology and particle size by conducting reactions under high-pressure aqueous conditions .
Barium zirconate has numerous applications across various fields:
- Electronics: Used as a dielectric material in capacitors due to its high dielectric constant.
- Fuel Cells: Serves as a proton-conducting electrolyte in solid oxide fuel cells.
- Biomedical Materials: Explored for use in dental applications and bone substitutes due to its biocompatibility.
- Thermal Barrier Coatings: Utilized in aerospace and automotive industries for thermal protection .
Studies investigating the interactions of barium zirconate with other materials have shown that it can enhance the properties of composite materials. For instance, when combined with calcium silicate phases in dental materials, it improves radiopacity and mechanical strength. Additionally, research indicates its compatibility with titanium alloys, suggesting potential applications in orthopedic implants .
Barium zirconate shares similarities with other perovskite oxides but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:
| Compound | Chemical Formula | Unique Properties |
|---|---|---|
| Barium Titanate | BaTiO₃ | Exhibits strong piezoelectric properties |
| Lead Zirconate | PbZrO₃ | High ferroelectric properties |
| Strontium Titanate | SrTiO₃ | Notable for its quantum paraelectric behavior |
| Calcium Zirconate | CaZrO₃ | Lower dielectric constant compared to barium zirconate |
Barium zirconate is particularly notable for its high thermal stability and proton conductivity, making it suitable for applications where these attributes are critical .








